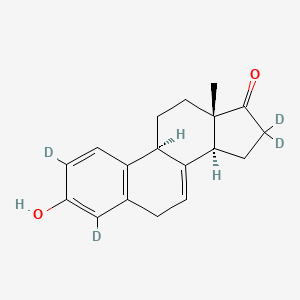

Equilin-d4

Overview

Description

Equilin-d4 is the deuterium labeled Equilin . Equilin is an important member of the large group of oestrogenic substances and is chemically related to menformon (oestrone) . It is synthesized in the microsomes of mare placenta .

Synthesis Analysis

This compound has been used as a performance reference compound in pollutant analysis using passive samplers . A direct injection method using 100 μL of water sample was carried out . This method saves time, reduces handling errors and analytical variability, and is sensitive enough to detect hormones in surface and drinking water at ng/L levels .Molecular Structure Analysis

The molecular formula of this compound is C18H16D4O2 . The molecular weight is 272.37 . The structure of this compound is similar to that of Equilin, with four deuterium atoms replacing four hydrogen atoms .Chemical Reactions Analysis

This compound has been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .Scientific Research Applications

DNA Interaction and Mutagenic Potential

Research reveals the interaction of equine estrogen derivatives (like equilin) with DNA and their mutagenic potential. Suzuki et al. (2004) studied how equine estrogen-derived DNA adducts are synthesized by human DNA polymerases η and κ, highlighting the risks of hormone replacement therapy (HRT) in increasing cancer risks. Another study by Ding et al. (2007) focused on the structural effects and mutagenic activities of 4-hydroxyequilenin-adenine lesions in DNA duplexes, a key metabolite of equilin and equilenin (Suzuki, Yasui, Laxmi, Ohmori, Hanaoka, & Shibutani, 2004) (Ding, Shapiro, Geacintov, & Broyde, 2007).

Structural Properties and Stereoeffects

Ding et al. (2008) provided insights into the conformational properties of equilenin-DNA adducts, showing how stereochemistry and base damage affect DNA structure, potentially influencing the mutagenicities and repair susceptibilities of these adducts (Ding, Shapiro, Cai, Geacintov, & Broyde, 2008).

Environmental Impact and Detection

Aylaz and Andaç (2022) developed a gravimetric nanosensor for detecting equilin in natural water resources, addressing the environmental impact of estrogenic hormones used in postmenopausal hormone supplements (Aylaz & Andaç, 2022).

Hormonal Activity and Endocrine Disruption

Research by Bass et al. (2019) examined the effect of equilin on thyroid hormone signaling, especially in the development of Xenopus laevis tadpoles, contributing to the understanding of its potential as an endocrine disruptor (Bass, Husain, Dahora, & Thompson, 2019).

NMR and Computational Studies

Zhang et al. (2009) conducted NMR and computational studies on the structural properties of equilenin-derived DNA cytidine adducts in oligonucleotide duplexes, revealing insights into the processing of these lesions in cellular environments (Zhang, Ding, Kolbanovskiy, Shastry, Kuzmin, Bolton, Patel, Broyde, & Geacintov, 2009).

Mechanism of Action

Target of Action

Equilin-d4, a deuterium-labeled form of Equilin, primarily targets estrogen receptors in various tissues, including female reproductive organs, breasts, hypothalamus, and pituitary . These receptors play a crucial role in the development and maintenance of the female reproductive system and secondary sex characteristics .

Mode of Action

This compound, like other estrogens, enters the cells of responsive tissues where it interacts with a protein receptor . This interaction leads to an increase in the rate of synthesis of DNA, RNA, and some proteins . This process is essential for promoting growth and development of the vagina, uterus, fallopian tubes, and enlargement of the breasts .

Biochemical Pathways

This compound affects several biochemical pathways. One significant pathway is the nuclear factor kappa-B (NF-κB) signaling pathway . This compound increases the expression of proteins involved in NF-κB activation . This activation can lead to various downstream effects, including the increased expression of adhesion molecules E-selectin and intercellular adhesion molecule-1 .

Pharmacokinetics

Studies on conjugated equine estrogens, which include equilin, suggest that these compounds undergo extensive metabolism in the body . The use of deuterium labeling in this compound is intended to affect the pharmacokinetic and metabolic profiles of the drug .

Result of Action

The action of this compound results in various molecular and cellular effects. For instance, it has been found to increase the growth of cortical neurons via an NMDA receptor-dependent mechanism . Additionally, this compound can increase the adherence of monocytoid cells to human umbilical vein endothelial cells (HUVECs), which is a crucial step in the onset of atherosclerosis .

Safety and Hazards

Future Directions

Biochemical Analysis

Biochemical Properties

Equilin-d4, like its parent compound Equilin, interacts with various biomolecules, particularly enzymes and proteins. It is known to interact with estrogen receptors (ERs), specifically ERα and ERβ . The interaction of this compound with these receptors influences the synthesis of DNA, RNA, and some proteins .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound has been shown to increase the growth of cortical neurons via an NMDA receptor-dependent mechanism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with estrogen receptors in responsive tissues such as female organs, breasts, hypothalamus, and pituitary . Upon interaction with these receptors, this compound increases the rate of synthesis of DNA, RNA, and some proteins .

Temporal Effects in Laboratory Settings

It is known that the compound has a significant impact on the growth of cortical neurons

Metabolic Pathways

This compound is likely involved in similar metabolic pathways as Equilin. Equilin is converted into 17β-dihydroequilin in the liver and in other tissues

Properties

IUPAC Name |

(9S,13S,14S)-2,4,16,16-tetradeuterio-3-hydroxy-13-methyl-6,9,11,12,14,15-hexahydrocyclopenta[a]phenanthren-17-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3-5,10,14,16,19H,2,6-9H2,1H3/t14-,16+,18+/m1/s1/i3D,7D2,10D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKRLQDKEXYKHJB-DLIXUXMWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(=CCC4=C3C=CC(=C4)O)C1CCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=CC2=C(CC=C3[C@@H]2CC[C@]4([C@H]3CC(C4=O)([2H])[2H])C)C(=C1O)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00746572 | |

| Record name | 3-Hydroxy(2,4,16,16-~2~H_4_)estra-1,3,5(10),7-tetraen-17-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00746572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

285979-79-5 | |

| Record name | 3-Hydroxy(2,4,16,16-~2~H_4_)estra-1,3,5(10),7-tetraen-17-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00746572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 285979-79-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,1'-[Sulfanediyldi(ethane-2,1-diyl)]bis(3-nitrobenzene)](/img/structure/B589450.png)

![Benz[a]anthracene-7-acetic Acid-13C2](/img/structure/B589461.png)

![2-Benzo[a]anthracen-7-ylacetonitrile](/img/structure/B589462.png)